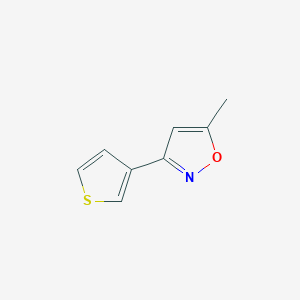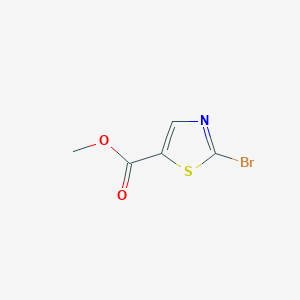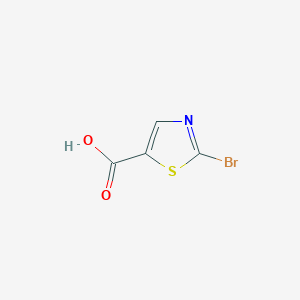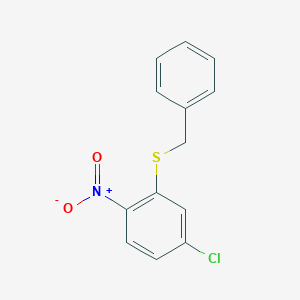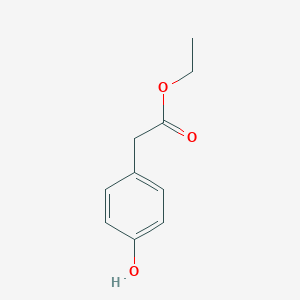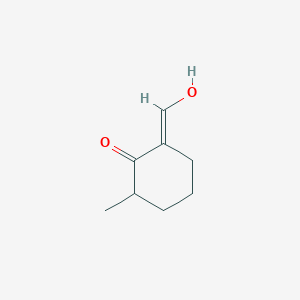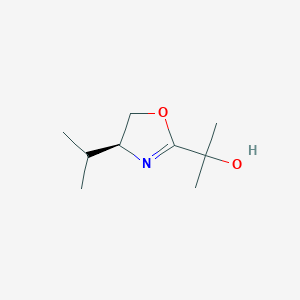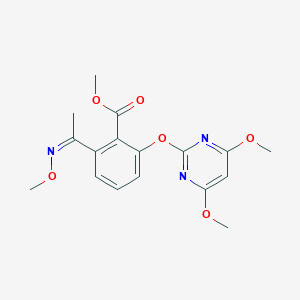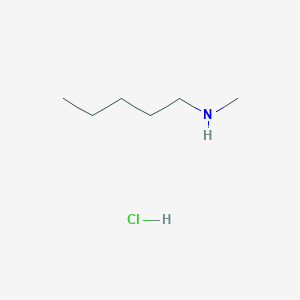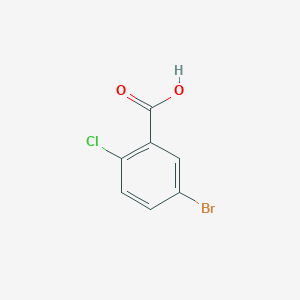
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride (TBNPT) is a tetrazolium salt that has been extensively studied for its potential applications in scientific research. TBNPT is a redox indicator that undergoes a color change in the presence of reducing agents, making it useful for a variety of applications including enzyme assays, cytotoxicity assays, and microbial growth studies.
Wissenschaftliche Forschungsanwendungen
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride has been used in a wide range of scientific research applications, including enzyme assays, cytotoxicity assays, and microbial growth studies. 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride is particularly useful in enzyme assays as it can be used to measure the activity of enzymes that produce reducing agents. In cytotoxicity assays, 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride is used to measure the viability of cells in the presence of various compounds. 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride has also been used in microbial growth studies to measure the growth of bacteria and fungi.
Wirkmechanismus
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride undergoes a color change from red to purple in the presence of reducing agents, such as NADH or NADPH. This color change is due to the reduction of the nitro groups on the phenyl rings of 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride. The mechanism of action of 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride involves the transfer of electrons from the reducing agent to the tetrazolium salt, resulting in the formation of a colored formazan product.
Biochemische Und Physiologische Effekte
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride is its sensitivity to reducing agents, which makes it a useful tool for measuring enzyme activity and cytotoxicity. 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride is also relatively inexpensive and easy to use. One limitation of 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride is that it is not specific to any particular reducing agent, which can make it difficult to interpret results in some cases.
Zukünftige Richtungen
There are several potential future directions for 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride research. One area of interest is the development of new 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride derivatives with improved sensitivity and specificity for particular reducing agents. Another area of interest is the use of 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride in the development of new diagnostic assays for diseases such as cancer and infectious diseases. Finally, 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride may have potential applications in the development of new antimicrobial agents.
Synthesemethoden
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride can be synthesized using a variety of methods, including the reaction of tert-butyl azide with 4-nitrophenylacetylene followed by the addition of sodium azide and hydrochloric acid. The resulting product is then purified using column chromatography to yield 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride as a red crystalline solid.
Eigenschaften
CAS-Nummer |
157458-76-9 |
|---|---|
Produktname |
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride |
Molekularformel |
C17H17ClN6O4 |
Molekulargewicht |
404.8 g/mol |
IUPAC-Name |
5-tert-butyl-2,3-bis(4-nitrophenyl)tetrazol-2-ium;chloride |
InChI |
InChI=1S/C17H17N6O4.ClH/c1-17(2,3)16-18-20(12-4-8-14(9-5-12)22(24)25)21(19-16)13-6-10-15(11-7-13)23(26)27;/h4-11H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WXBYFPXRNHZLPD-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C1=NN([N+](=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |
Kanonische SMILES |
CC(C)(C)C1=NN([N+](=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |
Synonyme |
2,3-di-(4-nitrophenyl)-5-t-butyl-2H-tetrazolium 2,3-di-(4-nitrophenyl)-5-tert-butyl-2-H-tetrazolium chloride t-butyl-DNTC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



